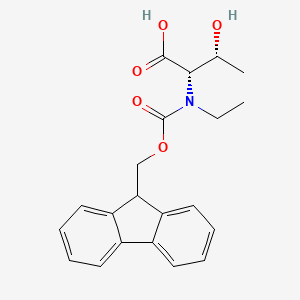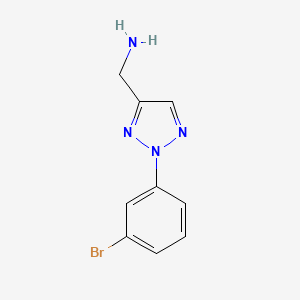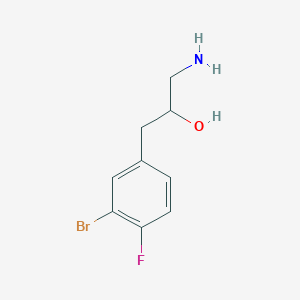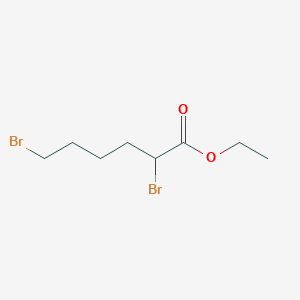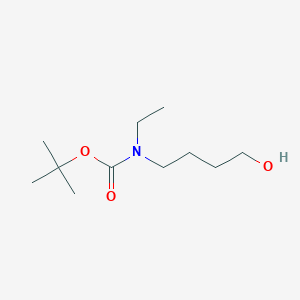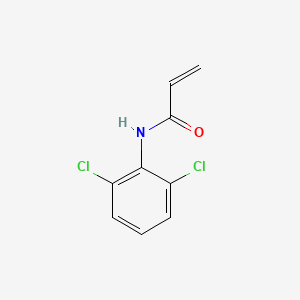
3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate acrylating agent. The reaction is often carried out in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is usually obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its cytotoxic effects may involve the induction of apoptosis through the activation of p53-mediated pathways . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Similar structure but with a ketone group instead of an aldehyde.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-10H/b5-4+ |
Clave InChI |
JDYMGYXQNWCLRY-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C=O |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


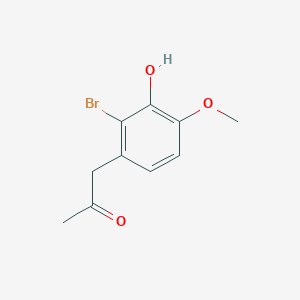
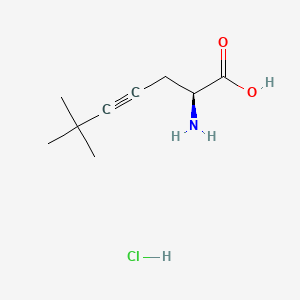

![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)
